molecular formula C9H13BrN2 B12967012 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine

1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine

Cat. No.: B12967012
M. Wt: 229.12 g/mol
InChI Key: HIFQTXDERVBRTA-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the reaction of 5-bromo-4-methylpyridine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylpyridin-2-ylpropan-1-amine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases are employed to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 4-Methylpyridin-2-ylpropan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Amino-5-bromo-4-methylpyridine: Shares the bromine and methyl groups but differs in the position of the amino group.

    5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Contains a piperazine ring instead of a propan-1-amine group.

    N-(Pyridin-2-yl)amides: Structurally similar but with an amide functional group instead of an amine.

Uniqueness: 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a propan-1-amine group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13BrN2/c1-3-8(11)9-4-6(2)7(10)5-12-9/h4-5,8H,3,11H2,1-2H3

InChI Key

HIFQTXDERVBRTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C(=C1)C)Br)N

Origin of Product

United States

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